molecular formula C11H11N3O B1675919 Makaluvamine A CAS No. 146555-78-4

Makaluvamine A

Cat. No.: B1675919
CAS No.: 146555-78-4
M. Wt: 201.22 g/mol
InChI Key: RUIRYCQUTHWLMZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Makaluvamine A typically involves the preparation of a pyrroloiminoquinone intermediate. One efficient method employs the Larock indole synthesis, which allows for the formation of the pyrroloiminoquinone core structure. The process includes the following steps :

    Oxidation of tryptamine: to introduce hydroxyl groups at specific positions.

    Formation of an iminoquinone intermediate: through imine formation between the carbonyl group and the side chain amine.

    Further oxidation: to yield this compound.

Industrial Production Methods: While industrial-scale production methods for this compound are not extensively documented, the synthetic routes developed in laboratory settings provide a foundation for potential scale-up. The key steps involve the use of commercially available starting materials and efficient reaction conditions to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Makaluvamine A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The primary product formed from these reactions is this compound, along with various analogs depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Makaluvamine A has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying pyrroloiminoquinone alkaloids and their synthetic pathways.

    Biology: Investigated for its cytotoxic effects on cancer cell lines, particularly human colon cancer cells.

    Medicine: Potential development as an anticancer agent due to its ability to inhibit topoisomerase II and induce DNA double-strand breaks.

Mechanism of Action

Makaluvamine A exerts its effects primarily through the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division. By inhibiting this enzyme, this compound induces DNA double-strand breaks, leading to cell cycle arrest and apoptosis in cancer cells. The compound also interacts with other molecular targets and pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Uniqueness: Makaluvamine A stands out due to its specific inhibitory activity against topoisomerase II and its potent cytotoxicity against a broad range of cancer cell lines. Its unique structural features, such as the pyrroloiminoquinone core, contribute to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

10-amino-2-methyl-2,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraen-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-14-5-6-2-3-13-8-4-7(12)11(15)10(14)9(6)8/h4-5H,2-3,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUIRYCQUTHWLMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2CCN=C3C2=C1C(=O)C(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10163397
Record name Makaluvamine A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10163397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146555-78-4
Record name Makaluvamine A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146555784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Makaluvamine A
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=700008
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Makaluvamine A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10163397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 3
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